molecular formula C39H57FN4O4 B1262161 (R)-paliperidone palmitate

(R)-paliperidone palmitate

Cat. No. B1262161
M. Wt: 664.9 g/mol
InChI Key: VOMKSBFLAZZBOW-UUWRZZSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-paliperidone palmitate is a 3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl hexadecanoate that is the (R)-enantiomer of paliperidone palmitate. It is an enantiomer of a (S)-paliperidone palmitate.

Scientific Research Applications

1. Efficacy in Schizophrenia Treatment

(R)-Paliperidone Palmitate, a long-acting injectable antipsychotic, has been extensively studied for its efficacy in treating schizophrenia. A randomized study by (Nasrallah et al., 2010) demonstrated significant improvement in schizophrenia symptoms compared to placebo, as measured by the Positive and Negative Syndrome Scale (PANSS). Another study by (Alphs et al., 2015) showed that paliperidone palmitate significantly delayed treatment failure compared to oral antipsychotics in a real-world setting.

2. Paliperidone Palmitate vs. Other Antipsychotics

Comparative studies have been conducted to evaluate the effectiveness of (R)-Paliperidone Palmitate against other antipsychotics. (Fleischhacker et al., 2012) found that while paliperidone palmitate did not demonstrate comparable efficacy to risperidone long-acting injectable, it had a comparable tolerability profile. Another study by (Patel et al., 2017) reported no significant differences in hospitalization rates post-initiation between paliperidone palmitate and other long-acting injectable antipsychotics.

3. Impact on Hospitalization and Social Function

Research by (Taylor & Olofinjana, 2014) on paliperidone palmitate showed a positive effect on reducing hospital admissions and bed days. Additionally, (Bai et al., 2016) found that paliperidone palmitate treatment correlated with improvements in psychiatric symptoms and social function, evident through changes in resting-state brain activity.

4. Pharmacokinetic Profiles

The pharmacokinetics of paliperidone palmitate have been a significant focus of research. (Samtani et al., 2011) provided detailed insights into the dosing regimens, addressing issues such as switching from other antipsychotics and managing missed doses. They emphasized the importance of the pharmacokinetic profiles in administering this antipsychotic effectively.

5. Intramuscular Injection Sites and Their Efficacy

Studies have also explored the implications of different injection sites for paliperidone palmitate. (Yin et al., 2015) examined the therapeutic equivalence of deltoid versus gluteal muscle injections, highlighting differences in pharmacokinetic parameters and suggesting that these sites are not interchangeable.

properties

Product Name

(R)-paliperidone palmitate

Molecular Formula

C39H57FN4O4

Molecular Weight

664.9 g/mol

IUPAC Name

[(9R)-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate

InChI

InChI=1S/C39H57FN4O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-36(45)47-34-17-16-24-44-38(34)41-29(2)32(39(44)46)23-27-43-25-21-30(22-26-43)37-33-20-19-31(40)28-35(33)48-42-37/h19-20,28,30,34H,3-18,21-27H2,1-2H3/t34-/m1/s1

InChI Key

VOMKSBFLAZZBOW-UUWRZZSWSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H]1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C

SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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